Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives involves cyclization reactions yielding significant yields and displaying interesting antimicrobial activities. For instance, derivatives have been designed and synthesized through the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones, with yields ranging from 70-96% (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed stereochemistry and providing insights into their three-dimensional arrangements. For example, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized, aiding in the understanding of their biological activities (Nural et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to the formation of novel structures with potential pharmacological activities. Notably, their ability to undergo reactions with different reagents under various conditions illustrates their versatile reactivity and potential for chemical modification (Nural et al., 2018).
Physical Properties Analysis
The physical properties of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and drug formulation. These properties are influenced by the compound's molecular structure and can affect its stability, reactivity, and biological activity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular framework. The studies on these compounds have highlighted their potential as antimicrobial agents, demonstrating significant activity against various bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobials (Nural et al., 2018).
properties
IUPAC Name |
methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHGZZFPSTQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363946 | |
Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |
CAS RN |
101046-34-8 | |
Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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